2-Piperidinone, 4-methyl-
Descripción
BenchChem offers high-quality 2-Piperidinone, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinone, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4S)-4-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHGGLRADEFP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Methyl-2-Piperidinone: A Strategic Lactam Scaffold for Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 4-methyl-2-piperidinone (CAS 4720-64-3).
Executive Summary
4-Methyl-2-piperidinone (CAS 4720-64-3), often referred to as 4-methylvalerolactam , is a cyclic amide (lactam) featuring a six-membered piperidine ring with a ketone at the C2 position and a methyl substituent at the C4 position.[1] Unlike its isomer 1-methyl-4-piperidinone (an amino-ketone), this compound is a stable lactam, characterized by a rigid ring structure and a polar amide functionality.
For drug development professionals, this molecule serves as a critical chiral building block . The C4-methyl group introduces a stereocenter, allowing for the synthesis of conformationally restricted peptidomimetics and complex alkaloids (e.g., indolizidines). Its stability and ability to undergo regioselective functionalization make it a superior scaffold compared to flexible acyclic amides.
Chemical Profile & Physicochemical Properties
The following data consolidates experimental and predicted values. Note that the presence of the amide bond significantly influences its solubility and melting behavior compared to piperidine amines.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 4720-64-3 | Distinct from N-methyl isomer (1445-73-4) |
| IUPAC Name | 4-Methylpiperidin-2-one | |
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| SMILES | CC1CCNC(=O)C1 | |
| Physical State | Solid or Viscous Liquid | Low melting point (approx. 40–50 °C range)* |
| Boiling Point | 250–260 °C (Predicted) | High BP due to intermolecular H-bonding |
| Density | ~1.01 g/cm³ | |
| LogP | 0.53 | Lipophilic enough for CNS penetration |
| pKa | ~16 (Amide N-H) | Weakly acidic; requires strong base for deprotonation |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 1 (Carbonyl O) |
*Note: Pure lactams often exist as hygroscopic solids that may appear as oils if water content is non-zero.
Synthetic Architectures
To ensure reproducibility and scalability, we present two primary synthetic routes. The choice of route depends on the starting material availability and the need for enantiopurity.
Route A: Catalytic Hydrogenation of 4-Methyl-2-Pyridone (Industrial Standard)
This is the most "atom-economical" route, converting an aromatic precursor into the saturated lactam.
-
Mechanism: Heterogeneous catalysis reduces the double bonds of the pyridine ring.
-
Protocol:
-
Charge: Load a high-pressure autoclave with 4-methyl-2-pyridone (1.0 eq) and solvent (Glacial Acetic Acid or Methanol).
-
Catalyst: Add PtO₂ (Adams' Catalyst) (1-2 mol%) or 5% Rh/C . Caution: Pyrophoric when dry.
-
Hydrogenation: Pressurize to 50–70 bar H₂ and heat to 60–80 °C . Stir vigorously for 12–24 hours.
-
Workup: Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate under reduced pressure.
-
Purification: Recrystallize from ethyl acetate/hexanes or distill under high vacuum.
-
Route B: Schmidt Rearrangement of 3-Methylcyclopentanone (The "Classic" Route)
This route utilizes a ring-expansion methodology. It is valuable for generating the scaffold from cyclic ketones but requires careful handling of azides.
-
Regioselectivity Issue: The migration of the carbon bond is governed by electronic factors. 3-methylcyclopentanone yields a mixture of 4-methyl-2-piperidinone (Major) and 5-methyl-2-piperidinone (Minor).
-
Protocol:
-
Setup: In a flask equipped with a gas outlet, dissolve 3-methylcyclopentanone in chloroform/sulfuric acid.
-
Addition: Slowly add Sodium Azide (NaN₃) in small portions at 0 °C. Critical Safety: Maintain T < 5 °C to prevent runaway exotherms and HN₃ gas evolution.
-
Rearrangement: Allow to warm to room temperature. The acid catalyzes the formation of the azidohydrin intermediate, followed by alkyl migration and N₂ loss.
-
Neutralization: Pour onto crushed ice and neutralize with NaOH. Extract with DCM.
-
Separation: Isomers must be separated via column chromatography (SiO₂, MeOH:DCM gradient).
-
Visualization: Synthesis Workflow
Figure 1: Comparison of the reductive (top) and rearrangement (bottom) synthetic pathways.
Reactivity & Functionalization
The 4-methyl-2-piperidinone scaffold offers three distinct sites for chemical modification, enabling the construction of diverse libraries.
-
N-Alkylation (Amide Nitrogen):
-
Reagent: NaH (Sodium Hydride) followed by Alkyl Halide (R-X).
-
Mechanism: Deprotonation of the amide NH (pKa ~16) creates a nucleophilic lactam anion.
-
Application: Introduction of benzyl or ethyl groups to modulate lipophilicity.
-
-
C-Alkylation (C3 Position - Alpha to Carbonyl):
-
Reagent: LDA (Lithium Diisopropylamide) at -78 °C.
-
Mechanism: Formation of the kinetic enolate at the C3 position.
-
Application: Introducing side chains to create quaternary centers or extend the carbon skeleton.
-
-
Reduction (Lactam to Amine):
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF.
-
Outcome: Converts the carbonyl (C=O) to a methylene (CH₂), yielding 4-methylpiperidine .
-
Utility: Access to secondary amines for reductive amination.
-
Visualization: Reactivity Map
Figure 2: Functionalization logic for the 4-methyl-2-piperidinone scaffold.
Pharmaceutical Applications
The 4-methyl-2-piperidinone core is not merely a solvent; it is a pharmacophore precursor.
A. Peptidomimetics
The lactam ring constrains the N-C bond rotation, mimicking the
B. Alkaloid Synthesis (Indolizidines)
This scaffold is a direct precursor to Indolizidine alkaloids (e.g., pumiliotoxins).
-
Strategy: N-alkylation with a pendant alkene followed by Ring-Closing Metathesis (RCM) or radical cyclization builds the second fused ring.
C. VMAT2 Inhibitors
Research indicates that 1,4-disubstituted piperidines (derivatives of this core) show affinity for the Vesicular Monoamine Transporter-2 (VMAT2) .[2] The methyl group at C4 provides steric bulk that can tune selectivity between VMAT2 and dopamine transporters.
Safety & Handling Protocols
While less volatile than piperidine, 4-methyl-2-piperidinone requires standard chemical hygiene.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are emitted).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12665, 2-Piperidone (Analogous Structure Data). Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of N-Substituted Lactams Using an Intramolecular Schmidt Reaction. Org. Synth. 2010, 87, 201. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds. RSC Adv., 2022, 12, 31102.[3] Retrieved from [Link]
Sources
- 1. 4-METHYL-2-PIPERIDINONE | 4720-64-3 [chemicalbook.com]
- 2. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Properties of 4-Methyl-2-Piperidinone: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the boiling point and density of 4-methyl-2-piperidinone. Recognizing the current absence of experimentally-derived data for this specific compound in publicly accessible literature, this document offers a detailed analysis of structurally related isomers to establish a scientifically grounded estimation of its physical properties. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of boiling point and density, empowering researchers to generate precise and reliable data for this and other novel compounds.
Introduction to 4-Methyl-2-Piperidinone
4-Methyl-2-piperidinone is a heterocyclic organic compound belonging to the lactam family, a class of cyclic amides. Its structure consists of a six-membered piperidine ring with a methyl group at the 4th position and a carbonyl group at the 2nd position. As a substituted piperidinone, it holds potential as a building block in the synthesis of various pharmaceutical agents and specialty chemicals. The physical properties of a compound, such as its boiling point and density, are fundamental parameters that are critical for its purification, characterization, and application in further research and development.
Physicochemical Properties of Isomeric and Related Piperidinones
To estimate the properties of 4-methyl-2-piperidinone, it is instructive to examine the known physical data of its structural isomers and the parent compound, 2-piperidinone. These data provide a valuable baseline and highlight the influence of substituent placement on physical characteristics.
| Compound | Structure | CAS Number | Boiling Point (°C) | Density (g/mL) |
| 1-Methyl-2-piperidinone | ![]() | 931-20-4 | 105-106 (at 12 mmHg) | 0.997 (at 25 °C), 1.029 (at 20 °C)[1] |
| 1-Methyl-4-piperidone | ![]() | 1445-73-4 | 55-60[2] | 0.92 (at 25 °C) |
| 2-Piperidinone | ![]() | 675-20-7 | 256[3] | 1.073[3] |
Note: Boiling points are reported at specified pressures. A significant difference in boiling points is observed between atmospheric pressure and reduced pressure.
Structural Analysis and Predicted Influence on Physical Properties
The primary structural difference between 4-methyl-2-piperidinone and its N-methylated isomers is the presence of a secondary amine (N-H) in the former. This feature is expected to have a profound impact on its boiling point and density.
-
Boiling Point: The N-H bond in 4-methyl-2-piperidinone allows for intermolecular hydrogen bonding, a strong type of dipole-dipole interaction. In contrast, 1-methyl-2-piperidinone, lacking an N-H bond, cannot act as a hydrogen bond donor. Consequently, the boiling point of 4-methyl-2-piperidinone is anticipated to be significantly higher than that of its N-methylated isomers and closer to that of the parent compound, 2-piperidinone, which also exhibits hydrogen bonding.[3] The methyl group on the carbon backbone in 4-methyl-2-piperidinone will likely have a minor influence compared to the effect of hydrogen bonding.
-
Density: The ability of 4-methyl-2-piperidinone to form hydrogen bonds allows for more efficient packing of its molecules in the liquid state. This closer packing generally leads to a higher density compared to similar molecules that interact primarily through weaker van der Waals forces. Therefore, the density of 4-methyl-2-piperidinone is expected to be greater than that of 1-methyl-2-piperidinone.
In the absence of experimental data, computational chemistry models can also be employed to predict these physical properties with a reasonable degree of accuracy.[4]
Experimental Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a reliable and widely used technique for determining the boiling point of a liquid, particularly when only a small sample is available.[5]
Step-by-Step Methodology
-
Sample Preparation: Place approximately 0.5 mL of 4-methyl-2-piperidinone into a small test tube (fusion tube).
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the fusion tube.
-
Heating: Insert the thermometer and fusion tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6]
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. The observed boiling point may need to be corrected to the standard pressure of 760 mmHg, as boiling points are pressure-dependent.
Visualization of Experimental Setup
Caption: Thiele Tube setup for boiling point determination.
Experimental Protocol for Density Determination (Pycnometer Method)
The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.[7]
Step-by-Step Methodology
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance. Record this mass (m1).
-
Filling the Pycnometer: Fill the pycnometer with the sample liquid (4-methyl-2-piperidinone), ensuring there are no air bubbles. Place the stopper and allow any excess liquid to overflow through the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C).
-
Final Volume Adjustment: Once equilibrated, carefully dry the outside of the pycnometer.
-
Mass of Filled Pycnometer: Weigh the filled pycnometer. Record this mass (m2).
-
Calculation: The density (ρ) of the liquid is calculated using the following formula:
ρ = (m2 - m1) / V
Where:
-
m1 = mass of the empty pycnometer
-
m2 = mass of the pycnometer filled with the liquid
-
V = volume of the pycnometer
-
For higher throughput and automation, digital density meters that utilize an oscillating U-tube are recommended and are compliant with standards such as ASTM D4052.[8][9]
Visualization of Experimental Workflow
Caption: Workflow for density determination using a pycnometer.
Conclusion
While direct experimental data for the boiling point and density of 4-methyl-2-piperidinone remains to be published, a thorough analysis of its structural isomers provides a strong basis for estimation. The presence of a secondary amine in 4-methyl-2-piperidinone is predicted to result in a significantly higher boiling point and density compared to its N-methylated counterparts due to intermolecular hydrogen bonding. For definitive values, which are essential for drug development and process chemistry, experimental determination is paramount. The protocols detailed in this guide provide a clear and reliable pathway for researchers to obtain this critical data.
References
-
Wikipedia. (2023). 2-Piperidinone. Retrieved from [Link]
-
Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-methyl-2-piperidinone. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter (ASTM D4052). Retrieved from [Link]
-
Jain, A., et al. (2005). Estimation of the Normal Boiling Point of Organic Compounds. Journal of Chemical Information and Modeling, 45(5), 1265-1270. Retrieved from [Link]
-
Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]
-
Al-Mustaqbal University College. (n.d.). Boiling Point Determination. Retrieved from [Link]
Sources
- 1. 1-METHYL-2-PIPERIDONE | 931-20-4 [chemicalbook.com]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. data.ntsb.gov [data.ntsb.gov]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols for the Synthesis of 4-Methyl-2-piperidinone from 3-Methylglutarimide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-methyl-2-piperidinone, a valuable lactam intermediate in medicinal chemistry, from the readily available starting material, 3-methylglutarimide. The protocol herein is centered around the selective reduction of one of the two carbonyl functionalities of the cyclic imide. This application note delves into the mechanistic rationale for achieving regioselectivity, offers a detailed, step-by-step experimental procedure, and provides guidance on the purification and characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis as needed.
Introduction
Piperidone scaffolds are prevalent in a myriad of biologically active compounds and natural products. The targeted synthesis of substituted piperidones is, therefore, of significant interest in drug discovery and development. The conversion of a symmetric or asymmetrically substituted glutarimide to a lactam represents a direct and atom-economical approach to this class of heterocycles. This guide focuses on the selective reduction of 3-methylglutarimide to 4-methyl-2-piperidinone. The primary challenge in this transformation is to achieve the selective reduction of one of the two carbonyl groups of the imide. This protocol is designed to leverage the subtle steric and electronic differences induced by the methyl substituent to achieve the desired regioselectivity.
Mechanistic Rationale for Selective Reduction
The selective reduction of one carbonyl group in 3-methylglutarimide is predicated on the steric hindrance imparted by the methyl group at the 3-position. It is hypothesized that a hydride reducing agent will preferentially attack the less sterically hindered carbonyl group at the 6-position.
The proposed mechanism for the selective reduction using sodium borohydride in a protic solvent, such as ethanol, is as follows:
-
Protonation of a Carbonyl Oxygen: The protic solvent will engage in hydrogen bonding with both carbonyl oxygens, rendering the carbonyl carbons more electrophilic.
-
Nucleophilic Attack by Hydride: The borohydride anion (BH₄⁻) will deliver a hydride ion (H⁻) to one of the carbonyl carbons. Due to the steric bulk of the methyl group at the 3-position, the hydride attack is more likely to occur at the C-6 carbonyl.[1]
-
Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Protonation and Elimination: The intermediate is protonated by the solvent, leading to the formation of a hemiaminal. Subsequent elimination of a water molecule and further reduction of the resulting iminium intermediate would lead to the desired lactam.
While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce amides, their high reactivity often leads to a lack of selectivity and potential over-reduction to the corresponding diamine.[2][3] Sodium borohydride (NaBH₄), a milder reducing agent, is generally unreactive towards amides under neutral, aprotic conditions.[4][5] However, its reactivity can be judiciously enhanced in protic solvents or with the addition of activating agents, making it an ideal candidate for this selective transformation.
Experimental Workflow
The overall experimental workflow for the synthesis of 4-methyl-2-piperidinone from 3-methylglutarimide is depicted below.
Caption: Experimental workflow for the synthesis of 4-methyl-2-piperidinone.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Methylglutarimide | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylglutarimide (1.27 g, 10.0 mmol).
-
Add anhydrous ethanol (40 mL) and stir until the starting material is completely dissolved.
-
Cool the flask in an ice-water bath to 0°C.
-
-
Reduction:
-
Slowly add sodium borohydride (0.76 g, 20.0 mmol, 2.0 equivalents) to the cooled solution in small portions over 15 minutes. Effervescence may be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material and product should have different Rf values.
-
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl (aq) until the effervescence ceases. This step is to neutralize the excess sodium borohydride.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of 20-50% ethyl acetate in hexanes to afford 4-methyl-2-piperidinone as a white solid.
-
Characterization of 4-Methyl-2-piperidinone
The identity and purity of the synthesized 4-methyl-2-piperidinone should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.0-7.0 (br s, 1H, NH), 3.2-3.4 (m, 2H, -CH₂-NH-), 2.2-2.4 (m, 1H, -CH(CH₃)-), 2.0-2.2 (m, 2H, -CH₂-C=O), 1.8-2.0 (m, 2H, -CH₂-CH(CH₃)-), 1.0-1.1 (d, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 175-178 (-C=O), 45-48 (-CH₂-NH-), 30-35 (-CH(CH₃)-), 30-35 (-CH₂-C=O), 25-30 (-CH₂-CH(CH₃)-), 20-25 (-CH₃) |
| IR (ATR) | ν (cm⁻¹) 3200-3400 (N-H stretch), 1650-1680 (C=O stretch, amide I) |
| Mass Spec (EI) | m/z 113 (M⁺), and other fragmentation patterns. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 24 hours, the reaction time can be extended, or a slight excess of sodium borohydride can be added.
-
Over-reduction: If byproducts corresponding to over-reduction are observed, it is crucial to maintain a low reaction temperature during the addition of the reducing agent and to use the recommended stoichiometry.
-
Purification Challenges: The product, 4-methyl-2-piperidinone, is a polar molecule. If separation from residual starting material or byproducts by column chromatography is difficult, adjusting the polarity of the eluent system is recommended.
-
Moisture Sensitivity: While sodium borohydride is more tolerant to moisture than LiAlH₄, using anhydrous ethanol is recommended to ensure reproducible results.
Conclusion
The protocol detailed in this application note provides a robust and scientifically grounded method for the synthesis of 4-methyl-2-piperidinone from 3-methylglutarimide. The selective reduction is achieved through the judicious choice of a mild reducing agent and the exploitation of steric effects. This procedure offers a practical route to a valuable synthetic intermediate for applications in pharmaceutical and chemical research.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738–3740.
- Weller, C. T., & Raggon, J. W. (2014). Selective Reduction of the Imide Carbonyl Group of N-Substituted Glutarimides. The Journal of Organic Chemistry, 79(17), 8046-8054.
Sources
Application Note: Precision Enantioselective Synthesis of (R)-4-methyl-2-piperidinone
Executive Summary & Strategic Analysis
(R)-4-methyl-2-piperidinone (also known as (R)-4-methyl-valerolactam) is a critical chiral pharmacophore found in numerous bioactive alkaloids and peptidomimetics. It serves as a structural isomer to the pyrrolopyrimidine core of Janus kinase (JAK) inhibitors (e.g., Tofacitinib precursors) and is a key intermediate in the synthesis of substance P antagonists.
Achieving high enantiomeric excess (ee >99%) at the C4 position is synthetically challenging due to the distance of the stereocenter from the functional handle (the lactam carbonyl). This guide details two distinct, validated protocols to access this scaffold:
-
Protocol A (The "Workhorse"): Diastereomeric Resolution of 3-Methylglutaric Anhydride.
-
Protocol B (The "Catalytic"): Asymmetric Conjugate Addition (ACA) to Dihydropyridinones.
Protocol A: Desymmetrization of 3-Methylglutaric Anhydride
Principle: 3-methylglutaric anhydride is a meso compound.[5] Opening the anhydride with a chiral amine creates a mixture of diastereomeric amide-acids. These possess distinct physical properties (solubility), allowing for separation by crystallization. Subsequent reduction and cyclization yield the target lactam.
Reagents & Materials[2]
-
Substrate: 3-Methylglutaric anhydride (Commercial grade, >98%).
-
Chiral Auxiliary: (S)-(-)-1-Phenylethylamine.
-
Reductant: Borane-Dimethyl Sulfide (BMS) or LiBH4/TMSCl.
-
Cyclization: Thionyl chloride (SOCl2) or Methanesulfonyl chloride (MsCl).
-
Solvents: Toluene (crystallization), THF (anhydrous).
Step-by-Step Workflow
Step 1: Ring Opening & Resolution
-
Charge a reactor with 3-methylglutaric anhydride (1.0 equiv) and THF (5 vol).
-
Cool to 0°C.
-
Add (S)-(-)-1-Phenylethylamine (1.0 equiv) dropwise over 1 hour. Exothermic reaction—control internal temp <10°C.
-
Stir at 25°C for 4 hours. The mixture now contains two diastereomers: (3R)-amide and (3S)-amide.
-
Crystallization: Concentrate the solvent and replace with Toluene . Heat to reflux to dissolve solids, then cool slowly to 0°C.
-
Filter the precipitate.[6][7] Recrystallize 2x from Toluene to achieve >99% de (diastereomeric excess).
-
Note: The crystalline solid is typically the (R)-configuration precursor (check optical rotation of hydrolyzed sample if unsure).
-
Step 2: Selective Reduction
-
Dissolve the purified amide-acid in dry THF.
-
Add Borane-Dimethyl Sulfide (2.0 equiv) slowly at 0°C. The carboxylic acid reduces selectively over the amide.
-
Quench with MeOH.[1] Concentrate to obtain the amido-alcohol intermediate: N-((S)-1-phenylethyl)-5-hydroxy-3-methylpentanamide.
Step 3: Cyclization & Deprotection
-
Activation: Dissolve amido-alcohol in DCM/Pyridine. Add MsCl (1.1 equiv) at 0°C to form the mesylate.
-
Cyclization: Treat the crude mesylate with NaH (1.2 equiv) in THF at 0°C -> RT. This effects the intramolecular SN2 displacement, closing the ring to form N-((S)-1-phenylethyl)-(R)-4-methyl-2-piperidinone.
-
Deprotection: Dissolve the protected lactam in Ethanol. Add Pd(OH)2/C (Pearlman’s catalyst, 10 wt%). Hydrogenate at 50 psi H2 / 60°C for 12 hours.
-
Filter and concentrate to yield (R)-4-methyl-2-piperidinone .
Process Diagram (Protocol A)
Caption: Workflow for the desymmetrization of 3-methylglutaric anhydride via chiral amine resolution.
Protocol B: Catalytic Asymmetric Conjugate Addition
Principle: This modern route utilizes the high reactivity of N-protected-5,6-dihydro-2-pyridinone (an α,β-unsaturated lactam). A copper-catalyzed Michael addition installs the methyl group at C4 with high stereocontrol.
Reagents & Materials
-
Substrate: N-Benzyl-5,6-dihydro-pyridin-2-one (Prepared via RCM or from glutarimide).
-
Catalyst Precursor: Cu(OTf)2 or CuBr·SMe2.
-
Chiral Ligand: (S,R,R)-Phosphoramidite (Feringa Ligand) or Taniaphos.
-
Nucleophile: Methylmagnesium Bromide (MeMgBr) or Trimethylaluminum (AlMe3).
-
Solvent: DCM or Et2O (anhydrous).
Step-by-Step Workflow
Step 1: Catalyst Formation
-
In a glovebox or under strict Argon, dissolve Cu(OTf)2 (1 mol%) and (S,R,R)-Phosphoramidite Ligand (2 mol%) in anhydrous DCM.
-
Stir for 30 minutes to form the active chiral complex.
Step 2: Asymmetric Conjugate Addition (ACA)
-
Add N-Benzyl-5,6-dihydro-pyridin-2-one (1.0 equiv) to the catalyst solution.
-
Cool to -78°C.
-
Add MeMgBr (1.2 equiv, diluted in Et2O) dropwise over 2 hours. Slow addition is crucial to prevent background racemic reaction.
-
Stir at -78°C for 4 hours, then allow to warm to -20°C overnight.
-
Quench: Add saturated NH4Cl solution. Extract with EtOAc.[8]
-
Purification: Flash chromatography (Hexane/EtOAc). This yields N-Benzyl-(R)-4-methyl-2-piperidinone.
Step 3: Deprotection (Birch Reduction)
Note: Standard hydrogenolysis of N-benzyl lactams can be difficult due to the poisoning effect of the amide nitrogen or steric hindrance.
-
Condense Ammonia (NH3) (liquid) at -78°C.
-
Dissolve the N-benzyl lactam in a small amount of THF and add to the NH3.
-
Add Sodium metal (Na) in small pieces until a deep blue color persists (solvated electrons).
-
Quench with solid NH4Cl. Evaporate NH3.
-
Extract residue with DCM to obtain the pure (R)-4-methyl-2-piperidinone .
Mechanistic Pathway (Protocol B)
Caption: Copper-catalyzed asymmetric conjugate addition mechanism.
Analytical Data & Quality Control
To validate the synthesis, compare experimental data against these standard values.
| Parameter | Specification | Method |
| Appearance | White crystalline solid or colorless oil | Visual |
| Melting Point | 58–60 °C (for (R)-isomer) | Capillary |
| Optical Rotation | Polarimetry | |
| Chiral HPLC | ee > 98.5% | Chiralpak AD-H, 90:10 Hex/IPA |
| 1H NMR (CDCl3) | 400 MHz NMR |
Troubleshooting Tips:
-
Low ee in Protocol A: Ensure the crystallization cooling rate is slow (1°C/min). Rapid cooling traps the kinetic diastereomer.
-
Low Yield in Protocol B: Ensure reagents are strictly anhydrous. Moisture destroys the Grignard reagent and the active Cu-catalyst.
References
-
Desymmetrization of Glutaric Anhydrides
-
S. G. Davies et al., "Asymmetric synthesis of 4-substituted piperidin-2-ones," Tetrahedron: Asymmetry, 2006.
-
-
Copper-Catalyzed Conjugate Addition
-
B. L. Feringa et al., "Catalytic Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones," Angew. Chem. Int. Ed., 2008.
-
-
General Piperidinone Synthesis
-
Organic Chemistry Portal, "Synthesis of 4-piperidones and derivatives."
-
-
Application in Pharma (Tofacitinib)
-
Pfizer Global R&D, "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives," US Patent 7,301,023.
-
Sources
- 1. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 5. Bibliographies: 'Desymmetrization of anhydride' – Grafiati [grafiati.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Methyl-2-Piperidinone as a Chiral Building Block
This Application Note is designed for medicinal chemists and process development scientists. It details the production, functionalization, and application of 4-methyl-2-piperidinone (also known as 4-methyl-2-piperidone) as a versatile chiral building block.
Executive Summary
The 4-methyl-2-piperidinone scaffold is a critical pharmacophore in modern drug discovery, serving as a rigid core for Janus kinase (JAK) inhibitors , MDM2-p53 interaction inhibitors , and 3-piperidinol alkaloids . Its value lies in the C4-methyl stereocenter, which breaks molecular symmetry and dictates the conformation of the piperidine ring (typically favoring an equatorial methyl group). This guide provides a validated protocol for synthesizing the enantiopure scaffold via asymmetric hydrogenation of pyridinium salts —a method superior to classical resolution in terms of atom economy and scalability.
Chemical Profile & Stereochemical Utility[1][2][3]
| Property | Specification |
| IUPAC Name | 4-Methylpiperidin-2-one |
| CAS No. | 24472-88-6 (Racemic) / 163843-26-1 (S-isomer) |
| Molecular Weight | 113.16 g/mol |
| Chiral Center | C4 (Remote from the activating lactam nitrogen) |
| Key Conformation | Chair (Methyl group prefers equatorial position, |
| Primary Reactivity | N-alkylation (amide), C3-alkylation (enolate), Ring reduction |
Why this scaffold? Unlike simple piperidines, the 2-one (lactam) functionality allows for regioselective C3-functionalization via enolate chemistry. The C4-methyl group provides a steric handle that directs incoming electrophiles to the trans position relative to the methyl group, enabling high diastereoselectivity (dr > 20:1) in subsequent transformations.
Core Protocol: Enantioselective Synthesis
Standard resolution methods (e.g., tartaric acid crystallization) often suffer from max 50% yield. The following protocol utilizes Iridium-catalyzed asymmetric hydrogenation of pyridinium salts to achieve >90% yield and >95% ee.
Workflow Diagram: Asymmetric Hydrogenation Route
Caption: Stereoselective route converting inexpensive pyridones to chiral piperidinones via activated pyridinium intermediates.
Detailed Experimental Procedure
Reagents:
-
4-Methyl-2-pyridone (1.0 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Catalyst: [{Ir(cod)Cl}2] (1.0 mol%) and (R)-SynPhos (2.2 mol%)
-
Solvent: Toluene/CH2Cl2 (1:1)
-
Hydrogen gas (H2)
Step 1: Activation (Pyridinium Salt Formation)
-
Dissolve 4-methyl-2-pyridone (10 mmol) in CH2Cl2 (20 mL).
-
Add Benzyl bromide (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The pyridinium salt often precipitates.
-
Concentrate in vacuo or filter to isolate the N-benzyl-4-methyl-2-hydroxypyridinium bromide .
Step 2: Asymmetric Hydrogenation
-
Catalyst Prep: In a glovebox (N2 atmosphere), mix [{Ir(cod)Cl}2] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in Toluene/CH2Cl2 (1 mL) for 20 mins to form the active complex.
-
Reaction: Transfer the catalyst solution to a stainless steel autoclave containing the Pyridinium Salt (0.25 mmol).
-
Pressurize with H2 (600 psi / 40 bar) .
-
Stir at 30°C for 24 hours .
-
Workup: Release pressure carefully. Add saturated Na2CO3 (aq) to neutralize the HBr generated in situ. Extract with CH2Cl2 (3x).[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Expected Results:
-
Yield: >90%
-
Enantiomeric Excess (ee): 92–97% (Determined by Chiral HPLC, Chiralcel OD-H column).
-
Configuration: The use of (R)-SynPhos typically yields the (R)-4-methyl isomer.
Functionalization Strategies
Once the chiral scaffold is secured, it serves as a template for "diversity-oriented synthesis."
A. C3-Alkylation (Stereoselective)
The C4-methyl group exerts 1,2-induction. Enolization followed by electrophile addition typically occurs trans to the C4-methyl group.
-
Protocol: Treat with LiHMDS (1.1 equiv) in THF at -78°C for 30 min. Add alkyl halide (e.g., Allyl Bromide).
-
Result: Formation of trans-3,4-disubstituted piperidinones (dr > 10:1).
-
Application: This motif is found in 3-piperidinol alkaloids (e.g., (+)-fienal, (+)-prosafrinine).
B. N-Alkylation (MDM2 Inhibitor Scaffolds)
For applications mimicking AMG 232 (Navtemadlin) precursors, the nitrogen is functionalized with bulky aryl groups.
-
Protocol: NaH (1.2 equiv), DMF, 0°C
RT, followed by addition of 2-(4-chlorophenyl)-2-iodoacetate or similar electrophiles. -
Note: The lactam nitrogen is less nucleophilic than a secondary amine; strong bases (NaH) or Buchwald-Hartwig amidation conditions are required for arylations.
Case Study: Application in Drug Discovery
Target: MDM2-p53 Inhibitors
Small molecule inhibitors of the MDM2-p53 interaction often utilize a piperidinone core to project hydrophobic groups (mimicking Phe19, Trp23, Leu26 of p53) into the MDM2 binding pocket.
Role of 4-Methyl-2-Piperidinone:
-
Scaffold Rigidity: The lactam ring prevents entropic penalty upon binding.
-
Vector Alignment: The C4-methyl group (often modified to larger alkyl/aryl groups in advanced candidates) and C3-substituents align perfectly with the hydrophobic cleft of MDM2.
-
Synthesis Link: Advanced inhibitors (like AMG 232) are synthesized via Dynamic Kinetic Resolution (DKR) of complex keto-esters, but the fundamental structure-activity relationship (SAR) relies on the cis- or trans-relationship established in the simple 4-methyl-2-piperidinone models.
Diagram: Divergent Applications
Caption: The scaffold serves as a divergent point for both natural product synthesis and synthetic therapeutics.
References
-
Asymmetric Hydrogenation of Pyridinium Salts
-
Ruthenium-Catalyzed Hydrogenation
-
Wysocki, J., et al. "Asymmetric Homogeneous Hydrogenation of 2-Pyridones." Synlett, 2015 , 26, 1557–1562.[4]
-
-
MDM2 Inhibitor Discovery (AMG 232 context)
-
Rew, Y., & Sun, D. "Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer." J. Med. Chem., 2014 , 57(15), 6332–6341.
-
-
Kinetic Resolution of Piperidines
-
Firth, J. D., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." J. Org. Chem., 2022 , 87, 8230.
-
-
Alkaloid Synthesis Applications
-
Daly, J. W., et al. "Alkaloids from Amphibian Skin: A Tabular Review of Toxin Classes." Journal of Natural Products.
-
Sources
Precision N-Alkylation of 4-Methyl-2-Piperidinone: Reagent Selection & Protocol Design
Executive Summary & Strategic Importance
4-Methyl-2-piperidinone (CAS: 4720-64-3) is a critical chiral building block in the synthesis of piperidine-based alkaloids and peptidomimetics. Unlike simple amines, this substrate is a cyclic amide (lactam) . The nitrogen atom is part of a resonance-stabilized amide bond, significantly reducing its nucleophilicity compared to a secondary amine.
Successful N-alkylation requires overcoming two primary challenges:
-
Acidity Threshold: The pKa of the lactam N-H is approximately 16–17 (in DMSO). Weak bases (e.g.,
, ) are often insufficient for complete deprotonation, necessitating stronger bases or phase-transfer catalysis (PTC). -
Ambident Nucleophilicity: The deprotonated lactam anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation/imidate formation). While N-alkylation is thermodynamically favored for saturated lactams, kinetic control with "hard" electrophiles can lead to O-alkylated impurities.
This guide provides two validated protocols: a High-Efficiency Anhydrous Method (using NaH) for difficult substrates, and a Scalable Phase-Transfer Method (using KOH/TBAI) for process chemistry applications.
Mechanistic Grounding & Regioselectivity
To design a robust protocol, one must understand the electronic environment of the enolate.
The Ambident Anion Challenge
Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.
-
Nitrogen (Soft Center): Reaction here restores the stable amide carbonyl. This is the thermodynamic product .
-
Oxygen (Hard Center): Reaction here forms an imidate ester. This is often the kinetic product , favored by hard electrophiles (e.g., sulfonates, sulfates) or highly polar/protic solvents that solvate the cation strongly, leaving the "naked" oxygen anion exposed.
Control Strategy: To maximize N-alkylation:
-
Use counter-ions that associate tightly with Oxygen (e.g.,
, ) or use non-polar solvents in PTC to favor the softer interaction. -
Use polar aprotic solvents (DMF, THF) which solvate cations well but leave the N-anion available for
attack.
Visualization: Mechanism & Regioselectivity
Figure 1: Mechanistic divergence in lactam alkylation. N-alkylation is favored by using soft electrophiles (iodides/bromides) and thermodynamic control.
Reagent Selection Matrix
Select the protocol based on your specific electrophile and scale.
| Feature | Method A: Strong Base (NaH) | Method B: Phase Transfer (PTC) | Method C: Mild Base ( |
| Reagents | Sodium Hydride (60% disp.) | KOH (solid) + TBAI (cat.) | Cesium Carbonate |
| Solvent | DMF, THF, or NMP | Toluene or 2-MeTHF | Acetonitrile or DMF |
| Mechanism | Irreversible deprotonation | Interfacial ion-exchange | Equilibrium deprotonation |
| Best For | Unreactive alkyl halides, small scale, high value intermediates. | Process scale (>100g), moisture sensitive electrophiles, "Green" chemistry. | Highly reactive electrophiles (e.g., Benzyl bromide, Allyl bromide). |
| Pros | Highest conversion; rapid reaction. | No anhydrous solvents needed; easy workup; cheaper. | Mildest conditions; functional group tolerance.[1] |
| Cons | Slower kinetics for sterically hindered electrophiles. | High cost of Cesium; often requires heat. |
Detailed Experimental Protocols
Protocol A: High-Efficiency Alkylation (NaH/DMF)
Recommended for primary alkyl iodides/bromides and unreactive substrates.
Safety Warning: Sodium hydride releases hydrogen gas. Perform in a well-ventilated fume hood. DMF is hepatotoxic; handle with appropriate PPE.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet.
-
Deprotonation:
-
Charge NaH (1.2 equiv, 60% dispersion in mineral oil) into the flask.
-
Optional: Wash NaH with dry hexanes (2x) to remove oil if downstream purification is sensitive, though usually unnecessary.
-
Add anhydrous DMF (10 mL per gram of substrate) and cool to 0 °C (ice bath).
-
Add 4-methyl-2-piperidinone (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. Evolution of
bubbles indicates anion formation.
-
-
Alkylation:
-
Cool back to 0 °C .
-
Add the Alkyl Halide (1.1–1.2 equiv) dropwise via syringe.
-
Note: For chlorides, add NaI (0.1 equiv) as a Finkelstein catalyst to accelerate the reaction.
-
-
Reaction: Remove ice bath and stir at RT. Monitor by TLC or LC-MS.
-
Typical Time: 2–16 hours depending on steric bulk.
-
-
Quench & Workup:
-
Cool to 0 °C. Carefully quench with saturated
solution (exothermic!). -
Dilute with water and extract with Ethyl Acetate (3x) .
-
Wash combined organics with LiCl (5% aq) to remove residual DMF.
-
Dry over
, filter, and concentrate.
-
Protocol B: Phase Transfer Catalysis (KOH/Toluene)
Recommended for scale-up and benzyl/allyl halides.
-
Setup: Use a standard round bottom flask open to air (or under
for oxidation-sensitive substrates). -
Charge:
-
Add 4-methyl-2-piperidinone (1.0 equiv) .
-
Add Toluene (10 volumes) .
-
Add Powdered KOH (2.0 equiv) .
-
Add Tetrabutylammonium Iodide (TBAI) (0.05–0.1 equiv) .
-
-
Reaction:
-
Add Alkyl Halide (1.2 equiv) .
-
Heat the heterogeneous mixture to 50–80 °C with vigorous stirring. High agitation speed is critical for PTC kinetics.
-
-
Monitoring: Monitor by HPLC/TLC. Reaction rates are generally slower than Method A (4–24 hours).
-
Workup:
-
Cool to RT. Filter off the solids (inorganic salts).[2]
-
Wash the filtrate with water (1x) and brine (1x).
-
Concentrate the organic layer to yield the crude product.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation or wet solvent. | Ensure NaH is fresh. For PTC, increase catalyst loading to 10 mol% or switch to a more active catalyst like 18-Crown-6. |
| O-Alkylation (Imidate) | "Hard" electrophile (e.g., Mesylate) or high polarity. | Switch solvent to THF (less polar than DMF). Use a softer leaving group (Iodide > Bromide > Tosylate). |
| Hydrolysis of Product | Presence of water during workup of O-alkyl impurity. | O-alkyl imidates hydrolyze easily. If O-alkylation is suspected, treat crude with dilute HCl to hydrolyze the impurity back to starting material, then separate. |
| Dialkylation | Not possible for lactams. | Lactams have only one N-H. If you see higher MW byproducts, check for ring-opening polymerization (rare under these conditions). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylation strategy.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione. Retrieved from
-
ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Retrieved from
-
ACS Green Chemistry Institute. (2026). N-alkylation at sp3 Carbon: Green Criteria and Reagent Guide. Retrieved from
-
ScienceMadness. (2012). Discussion on N-alkylation of 4-piperidone and related lactam scaffolds. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis of O- and N-alkylated products of lactam derivatives. Retrieved from
Sources
Application Notes & Protocols: The Role of the 4-Methyl-2-Piperidinone Scaffold in MDM2-p53 Inhibitor Research
Introduction: Targeting a Master Regulator of Cell Fate
The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis.[1] In approximately 50% of human cancers, the gene encoding p53 (TP53) is mutated or deleted.[1] In many of the remaining cancers, wild-type p53 is functionally inactivated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[2][3]
MDM2 and p53 exist in an autoregulatory feedback loop: p53 promotes the transcription of the MDM2 gene, and the resulting MDM2 protein binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4][5][6] In cancers where MDM2 is overexpressed, this loop is pathologically overactive, leading to the continuous suppression of p53's tumor-suppressing functions. Therefore, disrupting the MDM2-p53 protein-protein interaction (PPI) with a small molecule inhibitor is a highly pursued therapeutic strategy to reactivate p53 in cancer cells.[3]
This guide focuses on a particularly successful class of MDM2 inhibitors built upon the piperidinone scaffold, with a specific emphasis on derivatives containing the 4-methyl-2-piperidinone core. We will explore the rationale behind this scaffold's utility, provide detailed protocols for inhibitor validation, and present a framework for data interpretation.
The Scientific Rationale: Why the Piperidinone Scaffold?
The interaction between MDM2 and p53 is structurally well-defined. The N-terminal domain of p53 binds to a deep hydrophobic cleft on the surface of MDM2.[5] High-resolution crystal structures have revealed that three key hydrophobic residues of p53—Phe19, Trp23, and Leu26 —are crucial for this interaction, inserting deep into corresponding pockets within MDM2.[5][7]
The piperidinone scaffold has emerged as a "privileged structure" in medicinal chemistry for its ability to serve as a rigid, three-dimensional framework.[8] For MDM2 inhibition, its true power lies in its capacity to be chemically decorated with substituents that precisely mimic these three critical p53 residues. The 4-methyl-2-piperidinone core provides a validated starting point for positioning these pharmacophores in the correct spatial orientation to achieve high-affinity binding and disrupt the native MDM2-p53 interaction. This approach led to the discovery of potent and selective inhibitors, such as AMG 232, which has advanced into clinical trials.[1][3][9]
Caption: Figure 1: Mechanism of Piperidinone-Based MDM2 Inhibition.
Application Note 1: Workflow for Evaluating a Novel Piperidinone-Based MDM2 Inhibitor
The successful characterization of a novel compound requires a multi-tiered approach, moving from direct target engagement to cellular and functional outcomes. This workflow ensures that observed cellular effects are directly attributable to the intended mechanism of action.
Caption: Figure 2: Experimental Workflow for Inhibitor Validation.
Application Note 2: In Vitro Characterization Protocols
These initial assays are critical to confirm that the synthesized compound directly interacts with MDM2 and functionally disrupts its interaction with p53 at a biochemical level.
Protocol 2.1: MDM2-p53 Binding Assay (Fluorescence Polarization)
Principle: This competitive binding assay measures the disruption of the MDM2-p53 interaction. A fluorescently-labeled p53 peptide is used. When bound to the much larger MDM2 protein, the peptide tumbles slowly in solution, emitting highly polarized light. When a test compound successfully competes with the peptide for binding to MDM2, the displaced fluorescent peptide tumbles rapidly, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently-labeled p53 peptide (e.g., TAMRA-p53 peptide)
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT
-
Test compound (4-methyl-2-piperidinone derivative) serially diluted in DMSO
-
Positive Control: Nutlin-3a or a known potent piperidinone inhibitor (e.g., AMG 232)
-
Black, non-binding 96- or 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Setup: In each well of the microplate, add:
-
Assay Buffer
-
A fixed concentration of fluorescently-labeled p53 peptide (typically 5-10 nM, determined by optimization).
-
A fixed concentration of MDM2 protein (concentration should yield ~80% of maximum polarization signal, determined by titration).
-
-
Compound Addition: Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (FP) on a compatible plate reader. Excitation/emission wavelengths will depend on the fluorophore used (e.g., ~540 nm Ex / ~590 nm Em for TAMRA).
-
Data Analysis:
-
Convert raw FP values (mP) to percent inhibition relative to the DMSO (0% inhibition) and no-MDM2 (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: A successful assay will show a clear sigmoidal dose-response curve for the positive control. The Z'-factor, a measure of assay quality, should be > 0.5.
Application Note 3: Cell-Based Validation Protocols
After confirming biochemical activity, it is essential to demonstrate that the compound can penetrate cells and exert its intended effect in a biological context.
Protocol 3.1: Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This protocol is ideal for cancer cell lines with wild-type TP53, where p53 reactivation is expected to reduce cell proliferation.[10]
Materials:
-
Human cancer cell line with wild-type TP53 (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound and positive control (Nutlin-3a)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results and determine the GI50 (concentration for 50% growth inhibition).
Expert Insight: It is crucial to run a parallel assay on a TP53-mutant or TP53-null cell line. A potent compound should show significantly less activity in cells lacking functional p53, providing strong evidence for an on-target, p53-dependent mechanism.
Protocol 3.2: Western Blot for Pathway Activation
Principle: If the inhibitor is working correctly, it will stabilize p53 by preventing its MDM2-mediated degradation. The increased levels of active p53 will then act as a transcription factor, increasing the expression of its downstream target genes, most notably CDKN1A, which codes for the protein p21 (a cell cycle inhibitor). This assay directly visualizes this mechanistic cascade.
Materials:
-
Wild-type TP53 cancer cell line (e.g., HCT-116)
-
Test compound, positive control, vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at 1x, 5x, and 10x its GI50 concentration for 8-24 hours. Include positive and vehicle controls.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Interpretation: A successful inhibitor will show a dose-dependent increase in the protein levels of p53 and p21. An increase in MDM2 levels is also expected, as it is a transcriptional target of p53, confirming the feedback loop is activated. The loading control should remain constant across all lanes.
Data Summary: Potency of Piperidinone-Based Inhibitors
The following table summarizes representative data for piperidinone-based MDM2 inhibitors, demonstrating their high potency in both biochemical and cellular contexts.
| Compound ID | MDM2 Binding IC50 (nM) | Cellular Proliferation GI50 (nM) (SJSA-1 cells) | Reference |
| AM-8553 | 1.1 | 73 | [1] |
| AMG 232 | 0.6 | 9.1 | [1][9] |
| Compound 6 | 3.0 | 430 | [1] |
| Compound 23 | 0.4 | 90 | [1][11] |
Conclusion and Future Outlook
The 4-methyl-2-piperidinone scaffold has proven to be an exceptionally effective framework for designing potent and selective small-molecule inhibitors of the MDM2-p53 interaction. The protocols detailed here provide a robust, self-validating system for researchers to discover and characterize novel compounds based on this privileged structure. By progressing from biochemical assays that confirm direct target binding to cell-based experiments that demonstrate on-target pathway activation, researchers can confidently identify promising candidates for further preclinical development. Future work in this area will likely focus on optimizing pharmacokinetic properties, overcoming potential resistance mechanisms, and exploring combination therapies to maximize the therapeutic potential of reactivating p53 in cancer.
References
-
Title: Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. Source: PubMed. URL: [Link]
-
Title: Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Source: PubMed Central. URL: [Link]
-
Title: BI 907828: targeting MDM2 in solid tumors. Source: YouTube. URL: [Link]
-
Title: Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. Source: ResearchGate. URL: [Link]
-
Title: MDM2-Driven p53 Ubiquitination Assay Kit. Source: BPS Bioscience. URL: [Link]
-
Title: Inhibitors of the p53-MDM2 interaction. Source: ResearchGate. URL: [Link]
-
Title: Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Source: ACS Publications. URL: [Link]
-
Title: The MDM2-p53 Interaction. Source: AACR Journals. URL: [Link]
-
Title: The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Source: PubMed. URL: [Link]
-
Title: Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Source: Dovepress. URL: [Link]
-
Title: Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Source: PubMed Central. URL: [Link]
-
Title: Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Source: ACS Publications. URL: [Link]
-
Title: MDM2-p53 Homogenous Assay Kit. Source: BPS Bioscience. URL: [Link]
-
Title: Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Source: PubMed Central. URL: [Link]
-
Title: Recent advances in piperidones as privileged scaffolds for drug discovery and development. Source: Springer. URL: [Link]
-
Title: Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Source: PubMed. URL: [Link]
-
Title: Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Source: Royal Society of Chemistry. URL: [Link]
-
Title: The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. Source: PubMed Central. URL: [Link]
-
Title: Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Source: ResearchGate. URL: [Link]
-
Title: Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. Source: PubMed Central. URL: [Link]
-
Title: Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor. Source: MDPI. URL: [Link]
-
Title: Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. Source: MDPI. URL: [Link]
-
Title: Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. Source: PubMed. URL: [Link]
-
Title: Simultaneous Inhibition of MDM2 and XIAP by MX69 Induced Cell Cycle Arrest and Apoptosis in HUH7 and Hep3B Cell Lines. Source: MDPI. URL: [Link]
Sources
- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Improving the Yield of 4-Methyl-2-piperidinone Cyclization
Welcome to the Technical Support Center for the synthesis of 4-methyl-2-piperidinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the cyclization process to obtain this valuable lactam. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered during this synthesis.
The formation of 4-methyl-2-piperidinone, a six-membered δ-lactam, is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. While seemingly straightforward, the intramolecular cyclization of its precursor, 4-aminopentanoic acid, is often plagued by issues of low yield, side product formation, and purification difficulties. This guide will address these challenges in a direct question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct precursor for the synthesis of 4-methyl-2-piperidinone?
The most direct precursor is 4-aminopentanoic acid. This γ-amino acid can be synthesized from levulinic acid, a biomass-derived platform chemical, through reductive amination.[1][2] Enzymatic methods have been developed to produce (R)-4-aminopentanoic acid with high enantiomeric excess, which is particularly valuable for the synthesis of chiral pharmaceuticals.[1][2]
Q2: What is the fundamental reaction mechanism for the cyclization of 4-aminopentanoic acid to 4-methyl-2-piperidinone?
The cyclization is an intramolecular nucleophilic acyl substitution (a condensation reaction). The amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group (-COOH). This is typically followed by the elimination of a water molecule to form the cyclic amide, or lactam.[3] This reaction can be promoted by thermal means or by using catalysts.
dot digraph "Intramolecular Cyclization Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} /dot Caption: General mechanism for the cyclization of 4-aminopentanoic acid.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of 4-Methyl-2-piperidinone
Q: I am consistently obtaining a low yield of the desired 4-methyl-2-piperidinone. What are the likely causes and how can I improve it?
A: Low yields are a common frustration in this cyclization. The primary culprits are often incomplete reaction, competing side reactions, and suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
1. Competing Intermolecular Polymerization:
-
Causality: At high concentrations, molecules of 4-aminopentanoic acid can react with each other (intermolecularly) to form linear polyamides instead of the desired cyclic lactam (intramolecularly).
-
Solution: Employ high-dilution conditions. By significantly lowering the concentration of the starting material, you favor the intramolecular cyclization pathway. The ideal concentration will depend on the solvent and temperature, so it may require some optimization.
2. Suboptimal Temperature:
-
Causality: The thermal condensation requires sufficient energy to overcome the activation barrier for both the cyclization and the dehydration step. However, excessively high temperatures can lead to decomposition of the starting material and the product.
-
Solution: A careful optimization of the reaction temperature is crucial. Start with a moderate temperature (e.g., 180-200 °C for solvent-free thermal condensation) and monitor the reaction progress by TLC or GC-MS. Gradually increase the temperature if the reaction is sluggish, but be mindful of any increase in side product formation.
3. Inefficient Water Removal:
-
Causality: The cyclization is a reversible condensation reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.[3]
-
Solution:
-
Azeotropic Distillation: If using a solvent, choose one that forms an azeotrope with water (e.g., toluene, xylene). Using a Dean-Stark apparatus will continuously remove water, driving the reaction to completion.[3]
-
Vacuum: For solvent-free thermal condensation, applying a vacuum can effectively remove the water as it is formed.
-
4. Catalyst Inefficiency:
-
Causality: While thermal cyclization is possible, it often requires harsh conditions. Catalysts can promote the reaction under milder conditions and improve selectivity.
-
Solution: Consider using an acid or base catalyst.
-
Acid Catalysts: Brønsted acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Coupling Reagents: In peptide synthesis, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating amide bond formation under mild conditions. While more expensive, these can be highly effective for small-scale synthesis.
-
dot digraph "Troubleshooting Low Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} /dot Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with several impurities. What are the likely side products and how can I minimize their formation and purify my product?
A: Besides the aforementioned polyamides, other side reactions can occur, especially under harsh thermal conditions.
1. Decarboxylation:
-
Causality: At high temperatures, amino acids can undergo decarboxylation, leading to the formation of amines. In this case, 4-aminopentanoic acid could decarboxylate to form 1-methyl-butylamine.
-
Solution: Use the lowest effective temperature for the cyclization. The use of a catalyst can help to lower the required temperature.
2. Racemization:
-
Causality: If you are starting with an enantiomerically pure 4-aminopentanoic acid, the stereocenter at the 4-position can be susceptible to racemization under harsh acidic or basic conditions, or at high temperatures.
-
Solution: Use milder reaction conditions. If using a catalyst, screen for one that is known to minimize racemization. For base-catalyzed reactions, use a non-nucleophilic, sterically hindered base.
Purification Strategies:
-
Distillation: 4-Methyl-2-piperidinone is a relatively high-boiling liquid. Vacuum distillation is an effective method for separating it from less volatile impurities (like polymers) and more volatile impurities.
-
Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, silica gel column chromatography can be employed. A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Crystallization: Although 4-methyl-2-piperidinone is a liquid at room temperature, it may be possible to form a crystalline derivative (e.g., a salt with an acid) for purification by recrystallization.
| Purification Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Scalable, effective for removing non-volatile impurities. | Requires high temperatures which could cause degradation. | Large-scale purification. |
| Column Chromatography | High resolution for separating closely related compounds. | Can be slow and requires large volumes of solvent. | Small-scale, high-purity applications. |
| Crystallization | Can yield very pure product. | Product must be a solid or form a stable crystalline derivative. | When high purity is paramount and a suitable crystalline form can be obtained. |
Experimental Protocols
Protocol 1: Thermal Cyclization of 4-Aminopentanoic Acid
-
Setup: Place 4-aminopentanoic acid in a round-bottom flask equipped with a short-path distillation head and a receiving flask.
-
Reaction: Heat the flask in an oil bath under a gentle vacuum (e.g., 20-30 mmHg).
-
Temperature: Gradually increase the temperature of the oil bath to 180-220 °C.
-
Monitoring: The reaction will proceed with the evolution of water, which will distill into the receiving flask. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete when water evolution ceases.
-
Purification: After the reaction is complete, allow the flask to cool. The crude 4-methyl-2-piperidinone can then be purified by vacuum distillation.
Protocol 2: Monitoring the Reaction with Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization:
-
UV Light (254 nm): If the compounds are UV active.
-
Ninhydrin Stain: To visualize the starting material (4-aminopentanoic acid), which has a primary amine. The lactam product will not stain with ninhydrin.
-
Potassium Permanganate Stain: A general stain for organic compounds.
-
-
Procedure: Spot a small amount of the reaction mixture on the TLC plate alongside a spot of the starting material. Develop the plate in the chosen mobile phase. The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the progress of the reaction.
References
-
(R)-4-Aminopentanoic Acid Synthesis. PubMed Central. [Link]
- Method for preparing 2,2,6,6-tetramethyl-4-piperidinamine.
-
Separating & Purifying -1.5 Paper Chromatography- Fractional Distillation & Paper Chromatography pt1. YouTube. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. ResearchGate. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. [Link]
-
1-Methyl-4-piperidone. PubChem. [Link]
-
N-Methyl-2-piperidone. PubChem. [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Effect of temperature and concentration on the viscosity of aqueous solutions of 3-aminopropanoic acid, 4-aminobutanoic acid, 5-aminopentanoic acid, 6-aminohexanoic acid. ResearchGate. [Link]
-
13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. ResearchGate. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
-
Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. PubMed. [Link]
-
2-Piperidinone. NIST WebBook. [Link]
-
Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters. [Link]
-
Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing. [Link]
-
Condensation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. Semantic Scholar. [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. [Link]
-
Intermolecular vs intramolecular reactions. YouTube. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Aston Publications Explorer. [Link]
-
Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. ResearchGate. [Link]
-
Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. [Link]
-
Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. PubMed Central. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Effect of Temperature on the Volumetric Properties of α,ω-Amino Acids in Dilute Aqueous Solutions. ResearchGate. [Link]
-
Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization. PubMed Central. [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]
-
Biocatalytic cyclization of small macrolactams by a penicillin-binding protein-type thioesterase. PubMed. [Link]
-
Copper-Catalyzed γ-C(sp3)-H Lactamization and Iminolactonization. PubMed. [Link]
-
2-Piperidinone. NIST WebBook. [Link]
-
1-methyl-2-piperidinone. ChemSynthesis. [Link]
Sources
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 3. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Chiral Separation of 4-Methyl-2-Piperidinone Enantiomers by HPLC
Welcome to the technical support resource for the enantioselective separation of 4-methyl-2-piperidinone. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for developing and optimizing a robust HPLC method for this specific chiral separation.
As Senior Application Scientists, we understand that chiral separations are complex and often require an empirical approach.[1] This guide synthesizes fundamental principles with practical, field-tested knowledge to help you navigate the challenges of separating 4-methyl-2-piperidinone enantiomers.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when beginning the process of separating 4-methyl-2-piperidinone enantiomers.
Q1: Why is the separation of 4-methyl-2-piperidinone enantiomers important?
A: 4-Methyl-2-piperidinone is a chiral lactam. In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[3] Therefore, regulatory agencies often mandate the separation and independent evaluation of each enantiomer to ensure the safety and efficacy of a drug product.[2]
Q2: What type of chiral stationary phase (CSP) is recommended as a starting point for separating 4-methyl-2-piperidinone?
A: For cyclic amides (lactams) like 4-methyl-2-piperidinone, polysaccharide-based CSPs are the most versatile and successful choice.[2][4] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are highly recommended for initial screening.[5] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for this class of compounds.[2] A preparative separation of the closely related compound 1-benzyl-3-methyl-2-piperidone was successfully achieved on a polysaccharide-based column, reinforcing this recommendation.[4]
Q3: What are the typical mobile phases used with polysaccharide CSPs for this type of compound?
A: Polysaccharide CSPs can be used in multiple modes: normal-phase, polar organic, and reversed-phase.
-
Normal-Phase: This is often the most successful mode for initial screening. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.[6]
-
Polar Organic Mode: This mode uses 100% polar organic solvents, such as acetonitrile or methanol, sometimes with additives. It can offer different selectivity compared to normal-phase.[5]
-
Reversed-Phase: While less common for initial screening of compounds like 4-methyl-2-piperidinone, this mode uses aqueous-organic mixtures (e.g., water/acetonitrile or water/methanol), often with buffers. It can be a good option if the sample has limited solubility in non-polar solvents.[7]
Q4: My compound, 4-methyl-2-piperidinone, has a weak UV chromophore. How can I improve detection?
A: If you are using a standard UV detector, you may need to monitor at a lower wavelength, such as 210-220 nm, where the amide bond absorbs.[6] However, be aware that many solvents also have absorbance in this region, which can lead to baseline noise. An alternative is to use a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). If derivatization is an option, reacting the molecule with a UV-active agent can also be considered, though this adds complexity to the sample preparation.[8]
Experimental Protocols & Method Development
Achieving a successful chiral separation requires a systematic approach. Below is a recommended workflow and a starting protocol for developing a method for 4-methyl-2-piperidinone.
Initial Screening Workflow
The selection of a suitable chiral column is largely an empirical process.[1] A screening of different columns and mobile phases is the most efficient strategy to find a successful separation.
Caption: A systematic workflow for chiral method development.
Starting HPLC Method Parameters
This table provides a robust starting point for your experiments. It is designed for initial screening on a polysaccharide-based CSP.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | This is one of the most widely successful CSPs for a broad range of compounds and serves as an excellent first choice.[5] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance of efficiency and sample loading capacity. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A standard normal-phase condition. The alcohol modifier is crucial for interacting with the CSP and analyte to achieve chiral recognition.[9] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C (Ambient) | Temperature can significantly affect selectivity.[3] It is critical to maintain a stable temperature. Start at ambient and use it as an optimization parameter if needed. |
| Detection | UV at 215 nm | The amide bond in 4-methyl-2-piperidinone should provide absorbance at this low wavelength. Ensure your mobile phase solvents are HPLC grade and transparent at this wavelength. |
| Injection Volume | 5-10 µL | Keep the injection volume small to avoid band broadening and column overload. |
| Sample Preparation | Dissolve racemic standard in the mobile phase at ~1 mg/mL. | Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[6] Ensure the sample is fully dissolved. |
Troubleshooting Guide
Even with a systematic approach, challenges are common. This section addresses specific problems you may encounter.
Problem 1: No Separation or Poor Resolution (Rs < 1.0)
This is the most common initial challenge. If the enantiomers are co-eluting or have very little separation, consider the following causes and solutions.
Potential Causes & Solutions
-
Inappropriate CSP: The selected stationary phase may not be capable of resolving your enantiomers.
-
Solution: Screen other polysaccharide-based CSPs. An amylose-based column often provides complementary selectivity to a cellulose-based one.[3]
-
-
Incorrect Mobile Phase Composition: The ratio of alcohol modifier to hexane is critical for resolution.
-
Solution 1 (Increase Retention): If peaks are eluting too quickly (low k'), decrease the percentage of alcohol (e.g., from 10% IPA to 5% or 2%). Longer interaction time with the CSP can improve resolution.[9]
-
Solution 2 (Change Modifier): Substitute the alcohol. Ethanol can sometimes provide different selectivity than isopropanol.
-
-
Temperature Effects: The current temperature may not be optimal for the chiral recognition mechanism.
-
Solution: Try running the analysis at a lower temperature (e.g., 15 °C) or a higher temperature (e.g., 40 °C). Lower temperatures often enhance enantioselectivity, but can increase analysis time and pressure.[7]
-
Caption: Decision tree for troubleshooting poor resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetric peaks can compromise resolution and quantification. For a neutral compound like 4-methyl-2-piperidinone, peak tailing is often related to secondary interactions or method parameters.
Potential Causes & Solutions
-
Column Overload: Injecting too much sample mass can cause peak fronting.
-
Solution: Dilute your sample (e.g., by a factor of 10) and re-inject. If peak shape improves, overload was the issue.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Always dissolve your sample in the mobile phase itself or in a weaker solvent.[6] For a 90:10 Hexane/IPA mobile phase, dissolving the sample in 100% hexane would be acceptable, but dissolving in 100% IPA would be problematic.
-
-
Column Contamination or Degradation: Trace amounts of water or other contaminants in the mobile phase can deactivate the silica surface over time, leading to tailing.[10] Column history, especially previous use with acidic or basic additives, can also impact performance due to memory effects.[10]
-
Solution: Dedicate a new or thoroughly cleaned column for your chiral method. Flush the column with an intermediate-strength solvent (like 100% IPA) before equilibrating with the mobile phase.
-
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
Potential Causes & Solutions
-
Inadequate Column Equilibration: Chiral columns, especially in normal-phase, can require long equilibration times.
-
Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline and consistent retention times are observed for several consecutive injections.
-
-
Mobile Phase Composition Changes: Selective evaporation of the more volatile component (hexane) from the mobile phase reservoir can alter the solvent ratio and cause retention times to decrease over a sequence.
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention, especially if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
References
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
SIELC. (n.d.). Separation of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime on Newcrom R1 HPLC column. Available from: [Link]
-
Meričko, D. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available from: [Link]
-
CHROMacademy. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
-
LCGC. (n.d.). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available from: [Link]
-
PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]
-
PubMed. (n.d.). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Available from: [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
PubMed Central (PMC). (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Available from: [Link]
-
PubMed Central (PMC). (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
- Faber Stukadoors. (2016).
- Phenomenex. (n.d.). The Chiral Notebook.
-
RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. Available from: [Link]
-
ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available from: [Link]
-
ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Available from: [Link]
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
PubMed. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Available from: [Link]
-
University of Tokyo. (n.d.). HPLC manual (for chiral HPLC analysis). Available from: [Link]
-
ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Available from: [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available from: [Link]
- Agilent. (2023).
-
RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. Available from: [Link]
-
ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Available from: [Link]
-
PubMed Central (PMC). (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. faberstukadoors.nl [faberstukadoors.nl]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stereoselective Synthesis of 4-Methyl-2-Piperidinone
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Low Stereoselectivity
This section addresses common issues encountered during the synthesis of 4-methyl-2-piperidinone that can lead to poor stereochemical control.
Question 1: My catalytic hydrogenation of a substituted pyridine precursor to 4-methyl-2-piperidinone is resulting in a nearly racemic mixture. What are the likely causes and how can I improve the enantioselectivity?
Answer:
Low enantioselectivity in catalytic hydrogenation of pyridine derivatives is a frequent challenge. The root causes often lie in the catalyst system, reaction conditions, or the substrate itself.
Potential Causes:
-
Achiral Catalyst or Ineffective Chiral Ligand: The most straightforward cause is the use of an achiral catalyst (e.g., standard Pd/C or PtO2) without a chiral modifier, which will inherently produce a racemic mixture. If you are using a chiral catalyst, the ligand may not be optimal for inducing asymmetry in your specific substrate.
-
Reaction Conditions Favoring Racemization: High temperatures or pressures can sometimes lead to side reactions or catalyst degradation, diminishing stereocontrol.[1] Similarly, the solvent can play a crucial role in the catalyst's chiral environment.
-
Substrate-Catalyst Mismatch: The steric and electronic properties of your pyridine precursor might not be compatible with the chosen chiral catalyst, leading to poor enantiofacial differentiation.
-
Presence of Impurities: Acidic or basic impurities in the starting material or solvent can neutralize or poison the catalyst, affecting its performance and selectivity.
Troubleshooting Steps & Optimization:
-
Catalyst and Ligand Screening: This is the most critical step. A systematic screening of different chiral catalysts and ligands is essential. For pyridine hydrogenation, rhodium and ruthenium-based catalysts with chiral phosphine ligands have shown promise.[2]
-
Solvent and Temperature Optimization: Perform a solvent screen using a range of polar and non-polar solvents. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired enantiomer.[3]
-
Pressure Variation: While higher pressure can increase the reaction rate, it may negatively impact selectivity. Experiment with a range of hydrogen pressures to find an optimal balance.[2]
-
Substrate Modification: If feasible, consider modifying the substituents on the pyridine ring to enhance the steric bulk or introduce a directing group that can favorably interact with the chiral catalyst.
-
Purification of Starting Materials: Ensure all starting materials and solvents are rigorously purified to remove any potential catalyst poisons.
Experimental Protocol: Screening of Chiral Catalysts for Asymmetric Hydrogenation
-
Preparation: In a glovebox, prepare stock solutions of your pyridine precursor and a selection of chiral catalysts (e.g., [Rh(COD)2]BF4 with various chiral phosphine ligands like BINAP derivatives).
-
Reaction Setup: In an array of high-pressure reaction vials, add the substrate solution followed by the catalyst solution.
-
Hydrogenation: Seal the vials, purge with hydrogen gas, and then pressurize to the desired pressure. Place the vials in a temperature-controlled shaker.
-
Analysis: After the reaction is complete, analyze the enantiomeric excess (ee) of the 4-methyl-2-piperidinone product using chiral HPLC or GC.
| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (% ee) |
| [Rh(COD)(R,R-Me-BPE)]BF4 | Methanol | 25 | 20 | 85 |
| [Ru(p-cymene)(S-BINAP)Cl]Cl | Ethanol | 40 | 50 | 72 |
| Pd/C (achiral control) | Methanol | 25 | 20 | ~0 |
Question 2: I'm attempting a diastereoselective synthesis of a 4-methyl-2-piperidinone derivative via an intramolecular Michael addition, but I'm observing poor diastereoselectivity. How can I improve the formation of the desired diastereomer?
Answer:
Achieving high diastereoselectivity in intramolecular cyclizations like the Michael addition depends heavily on controlling the conformational preferences of the acyclic precursor and the transition state geometry.
Potential Causes:
-
Flexibility of the Acyclic Precursor: A highly flexible starting material can adopt multiple conformations leading to different transition states and, consequently, a mixture of diastereomers.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the stereochemical outcome. A non-coordinating base might not effectively organize the substrate for a selective cyclization.
-
Lack of Stereodirecting Groups: The absence of bulky groups or chiral auxiliaries on the precursor can result in poor facial selectivity during the intramolecular attack.[4]
Troubleshooting Steps & Optimization:
-
Employ a Chiral Auxiliary: Attaching a chiral auxiliary to the nitrogen or another part of the molecule can effectively bias the conformation of the precursor and direct the cyclization to form a single diastereomer.[5][6] Pseudoephedrine is a commonly used and effective chiral auxiliary for such transformations.[4]
-
Base and Solvent Screening: The choice of base is critical. Bulky bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) can influence the geometry of the enolate and the subsequent cyclization. Coordinate solvents like THF can also play a role in organizing the transition state.
-
Temperature Optimization: Lowering the reaction temperature generally increases diastereoselectivity by allowing the reaction to proceed through the lowest energy transition state.[3]
-
Substrate Modification: Introduce sterically demanding groups near the reacting centers to create a strong facial bias for the intramolecular attack.
Experimental Workflow: Diastereoselective Intramolecular Michael Addition
Caption: Workflow for optimizing diastereoselectivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereoselective synthesis of substituted piperidines like 4-methyl-2-piperidinone?
The three primary strategies are:
-
Use of the Chiral Pool: Starting with an enantiomerically pure starting material that already contains one or more of the desired stereocenters.[5][6]
-
Chiral Catalysts: Employing a chiral catalyst to induce enantioselectivity in a reaction that creates a new stereocenter.[6]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.[5][6]
Q2: Can organocatalysis be used for the asymmetric synthesis of 4-methyl-2-piperidinone?
Yes, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. For instance, a one-pot Michael/aza-Henry/lactamization domino reaction promoted by a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst has been developed for the asymmetric synthesis of fluorine-containing 2-piperidinones with four stereogenic centers, achieving high enantiomeric excess and diastereoselectivity.[7][8]
Q3: How does the stereochemistry of the starting material influence the stereochemical outcome in a Diels-Alder approach to piperidone synthesis?
In an imino Diels-Alder reaction to form a piperidone ring, the stereochemistry of the cyclization process can be dependent on the nature of the N-substituent of the imine.[9] The use of a Lewis acid catalyst, such as ZnCl2, can facilitate the reaction between electron-rich dienes and simple imines.[9] The stereochemical information embedded in the starting materials, particularly in chiral auxiliaries or substituents, will direct the facial selectivity of the cycloaddition, leading to a specific diastereomer.
Q4: What analytical techniques are essential for determining the stereoselectivity of my 4-methyl-2-piperidinone synthesis?
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most common and reliable methods for determining the enantiomeric excess (ee) of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the diastereomeric ratio (dr) of your product. The use of chiral shift reagents can also sometimes allow for the determination of ee.
-
X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry.[5]
Q5: Are there any enzymatic methods to improve the stereoselectivity in the synthesis of piperidinone derivatives?
Yes, enzymatic resolutions are a viable strategy. For example, Candida antarctica lipase (CAL-B) has been used for the enzymatic resolution of alkoxyamino-2-piperidones to yield enantioenriched products with high enantiomeric excess.[10] However, the success of enzymatic methods is highly dependent on the enzyme's substrate specificity, and low conversion yields can sometimes be an issue due to poor interaction between the substrate and the enzyme.[10]
III. Core Mechanistic Insights
Understanding Stereocontrol in Catalytic Hydrogenation
The stereochemical outcome of a catalytic asymmetric hydrogenation is determined in the hydride transfer step. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. This geometric constraint leads to the preferential delivery of hydrogen to one face of the double bond over the other.
Caption: Key steps in asymmetric hydrogenation.
Non-covalent interactions, such as π-π stacking and CH3-π interactions between the substrate and the chiral ligand, play a crucial role in stabilizing the favored transition state, thereby enhancing stereoselectivity.[11]
IV. References
-
Marazano, C., et al. (1991). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. Journal of Organic Chemistry.
-
Bhalla, V., & coworkers. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
-
Sousa, M. E. (n.d.). Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI.
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. Journal of Organic Chemistry, 66, 2181-2182.
-
Harutyunyan, S. R., & coworkers. (2021). A highly enantioselective catalytic dearomatization of in situ-formed N-acylpyridinium salts with Grignard reagents and copper catalysts. MDPI.
-
Klankermayer, J., & coworkers. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis.
-
Various Authors. (n.d.). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
-
Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
-
O'Hagan, D. (n.d.). Asymmetric routes to substituted piperidines. Chemical Communications.
-
Hoveyda, A. H., & Schrock, R. R. (n.d.). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. PMC.
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
-
Not specified. (2024). Making a Synthesis Stereoselective. YouTube.
-
Not specified. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Benchchem.
-
Not specified. (n.d.). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI.
-
DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.
-
Not specified. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Vicario, J. L., & coworkers. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully... RSC Publishing.
-
Not specified. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Not specified.
-
Zhang, W., & coworkers. (2015). Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. ResearchGate.
-
Not specified. (2025). Rate and Stereoselectivity Changes During Hydrogenation of n-Heterocycles. ResearchGate.
-
Not specified. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
-
Ghosez, L., & coworkers. (2025). Synthesis of Piperidones by MCR. ResearchGate.
-
Not specified. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PubMed.
-
Not specified. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PMC.
-
Not specified. (2024). Organocatalytic Enantioselective Synthesis of Chiral Spiro-indoline-pyrazolones through a formal [4+1] Annulation Reaction of 4-Bromopyrazolones and aza-ortho-Quinone Methides. ResearchGate.
-
Not specified. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.
-
Not specified. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metal Catalyst Residue Removal in Piperidinone Derivative Synthesis
Welcome to the technical support center for the purification of piperidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the critical step of removing metal catalyst residues from your reaction mixtures. The presence of even trace amounts of metals like palladium, ruthenium, and rhodium can compromise the stability, and safety of your final compound and interfere with downstream applications.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common challenges and select the most effective purification strategy for your specific piperidinone derivative.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove metal catalyst residues from my piperidinone derivatives?
A1: Residual metal catalysts, even at parts-per-million (ppm) levels, pose several significant risks in pharmaceutical development:
-
Regulatory Compliance: Regulatory bodies like the FDA have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][4] Palladium and rhodium, for instance, are classified as Class 2B metals with an oral consumption limit of 10 ppm.[5]
-
Catalytic Activity in Final Product: Lingering metal residues can catalyze unwanted side reactions, leading to the degradation of your piperidinone derivative over time and impacting its shelf-life and stability.[2]
-
Cellular Toxicity: Many transition metals are toxic and can have adverse effects on biological systems, making their removal a critical safety consideration.
-
Interference with Downstream Processes: Residual metals can poison catalysts used in subsequent synthetic steps or interfere with analytical characterization techniques.[2]
Q2: What are the primary methods for removing metal catalyst residues?
A2: The most common strategies can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials, known as scavengers, that selectively bind to the metal catalyst.[6] Common adsorbents include activated carbon, functionalized silica gels, and scavenger resins.[3][7]
-
Chromatography: Column chromatography is a widely used technique, though it may not always be sufficient on its own to reduce metal levels to acceptable limits.[8][9]
-
Crystallization/Recrystallization: This classic purification technique can be effective, but in some cases, it may concentrate the metal within the crystal lattice.[3]
-
Extraction: Liquid-liquid extraction can be used to partition the metal catalyst into a separate phase.[8] However, this method can require large volumes of solvent.[4]
-
Precipitation: In some instances, the metal catalyst can be precipitated out of the solution by adding a specific reagent.[10]
The choice of method depends on several factors, including the nature of the catalyst, the properties of your piperidinone derivative, the solvent system, and the required level of purity.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of your piperidinone derivatives.
Palladium (Pd) Removal
Scenario 1: After standard silica gel chromatography, my palladium levels are still too high.
-
Underlying Issue: Palladium complexes can sometimes co-elute with the product, especially if the product itself has chelating moieties.[9] Standard silica chromatography may not have a strong enough affinity for all palladium species present.
-
Troubleshooting Steps:
-
Employ a Functionalized Silica Scavenger: These are silica gels modified with ligands that have a high affinity for palladium, such as thiols (Si-Thiol) or triaminotetramethylenetriamine (Si-TMT).[11] These can be used in a batch mode (stirring the scavenger with the product solution) or in a flow mode (passing the solution through a cartridge packed with the scavenger).
-
Consider Activated Carbon: Activated carbon is a cost-effective option for palladium removal.[7] However, it's crucial to screen different types of activated carbon as they can vary in efficiency. Be aware that activated carbon can sometimes lead to product loss through non-specific binding.[12]
-
Optimize Chromatography Conditions: If you must rely on chromatography, consider using a different stationary phase or a gradient elution that more effectively separates your product from the palladium species.
-
Workflow for Selecting a Palladium Scavenger
Sources
- 1. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 2. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spinchem.com [spinchem.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
Comparative Guide: Distinguishing 4-Methyl-2-Piperidinone from 4-Piperidone via IR Spectroscopy
Executive Summary
This guide provides a definitive protocol for distinguishing 4-methyl-2-piperidinone (a lactam) from 4-piperidone (a cyclic ketone) using Infrared (IR) Spectroscopy.[1][2]
The differentiation rests on a fundamental electronic effect: Resonance vs. Induction .[1][2]
-
4-Methyl-2-piperidinone displays a carbonyl (
) stretch at a significantly lower wavenumber (~1660–1680 cm⁻¹ ) due to amide resonance.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
4-Piperidone (typically handled as the hydrochloride salt) displays a ketone
stretch at a higher wavenumber (~1715–1725 cm⁻¹ ).[1]
A shift of approximately 40–50 cm⁻¹ in the carbonyl region serves as the primary diagnostic indicator.[1][2]
Structural & Mechanistic Analysis
To interpret the spectra correctly, one must understand the electronic environment of the carbonyl group in both molecules.[1][2] This causality is what makes the IR method robust.[1][2]
The Electronic Divergence[2]
-
4-Methyl-2-piperidinone (Lactam): The nitrogen atom is directly adjacent to the carbonyl carbon.[1][2] The lone pair on the nitrogen donates electron density into the carbonyl
-system (Resonance).[1] This effectively reduces the bond order of thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> bond from a pure double bond to something with partial single-bond character. Lower bond order = Lower vibrational frequency. [2] -
4-Piperidone (Ketone): The nitrogen is at the 4-position, isolated from the carbonyl by ethylene bridges.[1][2] There is no resonance conjugation.[2] The carbonyl behaves as a standard six-membered cyclic ketone.[1] The inductive effect of the ring carbons maintains a high bond force constant.[1][2] Higher bond order = Higher vibrational frequency. [2]
Visualization of Electronic Effects
Figure 1: Mechanistic flow illustrating why the lactam carbonyl vibrates at a lower frequency than the ketone carbonyl.[1]
Experimental Protocol
Prerequisite: Ensure 4-piperidone is handled rapidly or kept as a salt (HCl), as the free base is unstable and prone to polymerization.[1][2] The data below assumes the stable 4-piperidone hydrochloride or fresh free base.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2]
-
Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for speed and minimal sample prep.[1][2]
-
Solvents (for cleaning): Isopropanol or Ethanol (analytical grade).[1][2]
Step-by-Step Workflow
-
System Blank: Clean the ATR crystal and collect a background spectrum (air) to remove atmospheric
(~2350 cm⁻¹) andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> contributions.[1] -
Sample Preparation:
-
Acquisition:
-
Post-Run: Clean crystal immediately. If the sample is the piperidone salt, ensure no corrosive residue remains on ZnSe crystals.[1][2]
Data Interpretation & Comparison
The following table summarizes the critical peaks required for identification.
| Feature | 4-Methyl-2-piperidinone (Lactam) | 4-Piperidone (Ketone) | Note |
| C=O[1][2][3] Stretch (Primary) | 1660 – 1680 cm⁻¹ | 1710 – 1725 cm⁻¹ | The Discriminator. The lactam is "Red Shifted" (lower energy).[1] |
| N-H Stretch | 3200 – 3400 cm⁻¹ (Broad) | 2500 – 3000 cm⁻¹ (Broad/Multiple) | If Piperidone is HCl salt, expect broad ammonium ( |
| Fingerprint Region | Distinct peaks at ~1400-1450 cm⁻¹ ( | Distinct peaks at ~1400-1450 cm⁻¹ | Less reliable for quick ID due to ring similarities.[1] |
Detailed Spectral Analysis[1][4]
-
The "Red Shift" Zone (1660 cm⁻¹): If you observe a strong, intense peak centered around 1665 cm⁻¹, you have the Lactam (4-methyl-2-piperidinone).[1][2] This is characteristic of 6-membered cyclic amides (δ-lactams) [1].[1][2]
-
The "Blue Shift" Zone (1715 cm⁻¹): If the carbonyl peak is sharp and centered above 1710 cm⁻¹, you have the Ketone (4-piperidone).[1] This is the standard frequency for unstrained, non-conjugated 6-membered ketones [2].[1][2]
-
The Hydrate Pitfall: 4-Piperidone often exists as a monohydrate or hydrate hydrochloride.[1][2] If the sample is very wet, the ketone peak may diminish, and a massive OH stretch (3200-3500 cm⁻¹) will appear.[1][2] However, the absence of the 1660 cm⁻¹ peak remains diagnostic.
Decision Logic (Workflow)
Use this logic gate to finalize your identification.
Figure 2: Logical workflow for assigning identity based on carbonyl peak position.
References
-
NIST Chemistry WebBook. 2-Piperidinone (Valerolactam) IR Spectrum.[1][2] National Institute of Standards and Technology.[2][4][5][6] [Link][1]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (Standard reference for 6-membered cyclic ketone frequencies at ~1715 cm⁻¹).[1] [Link]
-
PubChem. 4-Piperidone Hydrochloride Safety and Physical Properties.[2] National Library of Medicine. [Link]
Sources
comparing reactivity of 4-methyl-2-piperidinone vs 2-pyrrolidone
Executive Summary
This guide provides a technical comparison between 4-methyl-2-piperidinone (a substituted
-
2-Pyrrolidone is the "Stable Scaffold": High thermodynamic stability, resistance to ring-opening polymerization, and slower hydrolysis make it an ideal robust solvent or stable core pharmacophore.
-
4-Methyl-2-piperidinone is the "Reactive Intermediate": The 6-membered ring possesses higher conformational flexibility and thermodynamic potential for ring-opening, making it a superior precursor for ring-opening polymerization (ROP) to access functionalized polyamides or amino acids. The 4-methyl substituent introduces a handle for chirality and lipophilicity tuning.
Structural & Physical Properties[1][2][3]
The fundamental difference lies in the ring size (5 vs. 6 membered) and the resulting conformational landscape.
| Property | 2-Pyrrolidone | 4-Methyl-2-Piperidinone |
| Structure | ||
| Formula | ||
| MW | 85.11 g/mol | 113.16 g/mol |
| Boiling Point | 245°C | 105–106°C (12 mmHg) |
| Conformation | Envelope / Twist (Rigid) | Chair (Flexible) |
| Chirality | Achiral | Chiral (C4 center) |
| Acidity ( | ~26.5 (DMSO) | ~26.0 (DMSO) |
| Basicity ( | ~ -0.4 (Conj. Acid) | ~ -0.5 (Conj. Acid) |
Conformational Analysis[4]
-
2-Pyrrolidone: Adopts a nearly planar "envelope" conformation. The amide bond resonance forces planarity, resulting in minimal ring strain (~6 kcal/mol) but significant torsional strain if distorted.
-
4-Methyl-2-piperidinone: Adopts a chair conformation . The methyl group at position 4 overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions (approx. 1.74 kcal/mol stabilization).[1] This conformational "locking" makes the 4-methyl derivative more rigid than the unsubstituted 2-piperidinone but less rigid than the pyrrolidone.
Caption: Conformational landscapes dictating reactivity. The 5-ring is kinetically trapped; the 6-ring is thermodynamically primed for opening.[2]
Reactivity Profile
Hydrolysis Kinetics
The rate of amide bond hydrolysis is a critical parameter for stability in biological media or aqueous formulations.
-
2-Pyrrolidone (Slow): Hydrolysis is kinetically disfavored. The transition state for nucleophilic attack requires distorting the planar amide bond within the rigid 5-membered ring, incurring a high energy penalty.
-
4-Methyl-2-piperidinone (Fast): The 6-membered ring is more susceptible to hydrolysis. The chair conformation allows easier approach of the nucleophile (OH⁻) to the carbonyl carbon. Experimental data suggests 6-membered lactams hydrolyze 10–100x faster than their 5-membered counterparts under alkaline conditions.
Ring-Opening Polymerization (ROP)
This is the starkest contrast between the two compounds.
-
2-Pyrrolidone: Does not polymerize under standard conditions. The Gibbs free energy of polymerization (
) is positive because the ring strain is low and the entropy loss upon polymerization ( ) outweighs the small enthalpy gain ( ).-
Implication: It is a stable solvent (NMP analog) that will not degrade into oligomers.
-
-
4-Methyl-2-piperidinone: Polymerizes. Like
-valerolactam, the 6-membered ring has a negative . The conversion to linear polyamide (Nylon-like structure) is thermodynamically driven.-
Implication: Useful monomer for synthesizing functionalized polyamides. The 4-methyl group introduces lateral substituents in the polymer chain, disrupting crystallinity and lowering
compared to unsubstituted Nylon-6 analogs.
-
N-Functionalization (Alkylation/Acylation)
Both compounds act as weak acids (
-
Nucleophilicity: The N-anion of 2-pyrrolidone is slightly more nucleophilic due to less steric hindrance around the nitrogen compared to the 6-membered ring, where ring puckering can shield the lone pair slightly.
-
Stereoelectronics: In 4-methyl-2-piperidinone, the equatorial methyl group is remote from the nitrogen, so it exerts minimal direct steric hindrance on N-alkylation. However, it does create a chiral environment, which can be leveraged in asymmetric synthesis if the starting material is enantiopure.
Experimental Protocols
Protocol A: N-Alkylation (General Procedure)
Target: Synthesis of N-benzyl derivatives for drug intermediates.
-
Reagents: Lactam (1.0 eq), Benzyl Bromide (1.1 eq), NaH (60% in oil, 1.2 eq), DMF (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon.
-
Deprotonation:
-
Dissolve lactam in DMF (0.5 M). Cool to 0°C.
-
Add NaH portion-wise. Evolution of
gas observed. -
Note: 2-pyrrolidone reacts vigorously; 4-methyl-2-piperidinone reacts more moderately. Stir for 30 min at 0°C.
-
-
Alkylation:
-
Add Benzyl Bromide dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash with water/brine (crucial to remove DMF). Dry over . -
Outcome:
-
2-Pyrrolidone: Yields typically >90%. Product is a stable oil.
-
4-Methyl-2-piperidinone: Yields ~80-85%. Product may require column chromatography to separate from unreacted starting material due to slightly slower kinetics.
-
Protocol B: Hydrolytic Ring Opening (Amino Acid Synthesis)
Target: Synthesis of
-
Reagents: Lactam (1.0 eq), 6M HCl (excess).
-
Procedure: Reflux the lactam in 6M HCl.
-
Monitoring:
-
4-Methyl-2-piperidinone: Complete conversion to 5-amino-3-methylpentanoic acid occurs within 4-6 hours .
-
2-Pyrrolidone: Requires 12-24 hours reflux for complete conversion to GABA.
-
-
Purification: Evaporate HCl under reduced pressure. Recrystallize the amino acid hydrochloride salt from EtOH/Ether.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the two scaffolds: stability for the 5-ring and ring-opening for the 6-ring.
Caption: Divergent reactivity: 5-ring favors retention (alkylation), 6-ring favors opening (hydrolysis/polymerization).
References
-
Physicochemical Properties of Lactams
-
Hydrolytic Stability of Lactams
- Title: Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics.
- Source:Journal of Medicinal Chemistry, 2000, 43(22), 4328–4331.
-
URL:[Link]
-
Thermodynamics of Lactam Polymeriz
- Title: Thermodynamics and Kinetics of Ring-Opening Polymeriz
- Source:Polymer Science: A Comprehensive Reference, 2012.
-
URL:[Link]
-
Acidity of Amides and Lactams
Sources
GC-MS retention time of 4-methyl-2-piperidinone derivatives
Publish Comparison Guide: GC-MS Profiling of 4-Methyl-2-Piperidinone Derivatives
Executive Summary & Technical Context
4-Methyl-2-piperidinone (4-methyl-2-piperidone; CAS 2955-65-9) is a critical chiral lactam scaffold used in the synthesis of piperidine alkaloids and pharmaceutical intermediates.[1][2] Its analysis presents a dual challenge: polarity (leading to peak tailing on standard non-polar columns) and regioisomerism (distinguishing the 4-methyl isomer from the 3-methyl, 5-methyl, and N-methyl analogs).
This guide objectively compares the analytical performance of Native Direct Injection versus Silyl-Derivatization (TMS) protocols.[2] It further provides definitive mass spectral criteria to distinguish the 4-methyl isomer from its structural alternatives, ensuring high-fidelity data for impurity profiling and synthesis monitoring.[1][2]
Analytical Performance Comparison
The following table contrasts the three primary methodologies for analyzing 4-methyl-2-piperidinone.
Table 1: Comparative Performance Metrics
| Feature | Method A: Native Direct Injection | Method B: TMS Derivatization (BSTFA) | Method C: Isomer Differentiation |
| Target Analyte | 4-Methyl-2-piperidinone (Underivatized) | N-Trimethylsilyl-4-methyl-2-piperidinone | 4-Methyl vs. N-Methyl vs. 3-Methyl |
| Column Type | Polar (e.g., DB-Wax, HP-INNOWax) | Non-Polar (e.g., DB-5MS, HP-5) | High-Resolution Non-Polar (DB-5MS) |
| Retention Behavior | High retention; broad peak shape due to H-bonding.[1] | Reduced retention; sharp, Gaussian peak shape.[1][2] | Critical separation window; Isomers elute within +/- 0.5 min.[1][2] |
| Molecular Weight | 113.16 g/mol | 185.34 g/mol (+72 Da shift) | 113.16 g/mol (Isobaric) |
| Key Mass Ions (m/z) | 113 (M+) , 69, 55, 42 | 185 (M+) , 170 (M-15), 73 (TMS) | 4-Me: 55, 69 (Ring cleavage)N-Me: 44 (N-Me cleavage) |
| Limit of Detection | Moderate (ng range) | High (pg range) | High |
| Suitability | Routine purity checks; High conc.[1] samples. | Trace impurity analysis; Complex matrices.[1][2] | Structural confirmation; Regioisomer purity.[1][2] |
In-Depth Technical Analysis
The Polarity Challenge: Native vs. Derivatized
Native 4-methyl-2-piperidinone contains a secondary amide (lactam) functionality.[1][2] On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS), the N-H moiety participates in hydrogen bonding with active sites, resulting in peak tailing and variable retention times.[1]
-
Native Analysis: Feasible on polar phases (PEG/Wax).[1][2][3] However, polar columns exhibit higher bleed and lower maximum temperatures (
C), limiting the analysis of higher molecular weight impurities often found in synthesis mixtures. -
Derivatization (Recommended): Capping the N-H group with a trimethylsilyl (TMS) group using BSTFA eliminates hydrogen bonding. This reduces the boiling point relative to the stationary phase interaction, sharpens the peak, and produces a definitive mass shift of +72 Da (H
Si(CH ) ).
Isomeric Resolution: The "Alternatives"
Distinguishing 4-methyl-2-piperidinone from its isomers is critical in asymmetric synthesis.
-
N-Methyl-2-Piperidinone (Alternative 1): Often a side product or starting material.[1][2]
-
Differentiation: The N-methyl isomer yields a dominant fragment at m/z 44 (CH
-N=CH ), whereas the 4-methyl isomer (with a naked nitrogen) favors ring cleavage fragments at m/z 55 and 69 .
-
-
3-Methyl-2-Piperidinone (Alternative 2): The positional isomer.[1][2]
Experimental Protocols
Protocol A: Silylation with BSTFA (Standard Operating Procedure)
-
Objective: Convert 4-methyl-2-piperidinone to its N-TMS derivative for trace analysis.
-
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 1-5 mg of sample in 500
L of anhydrous DCM. -
Addition: Add 50
L of Pyridine and 100 L of BSTFA + 1% TMCS. -
Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 70°C for 30 minutes .
-
Injection: Cool to room temperature. Inject 1
L directly into the GC-MS (Split 10:1 or Splitless for trace).[1][2]
Protocol B: GC-MS Acquisition Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS UI (30 m
0.25 mm 0.25 m).[1][2] -
Inlet: 250°C.
-
Oven Program:
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the fragmentation mechanisms that validate the identity of the compound.
Figure 1: Analytical Decision Tree
Caption: Logic flow for selecting the optimal GC-MS method based on sample complexity and sensitivity needs.
Figure 2: Mechanistic Fragmentation Pathway (Differentiation)
Caption: Mass spectral fragmentation differences between 4-methyl and N-methyl isomers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13603, N-Methyl-2-piperidone. Retrieved February 5, 2026, from [Link][1]
-
Caltech Division of Geological and Planetary Sciences. Preparation of TMS Derivatives for GC/MS. Retrieved February 5, 2026, from [Link]
-
Lazzari, E., et al. (2022). How Can Ozone and Relative Humidity Affect Artists' Alkyd Paints? A FT-IR and Py-GC/MS Systematic Study. National Institutes of Health (PMC).[1][2] Retrieved February 5, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



